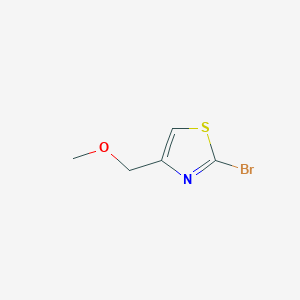

2-Bromo-4-(methoxymethyl)-1,3-thiazole

Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal and synthetic chemistry. mdpi.combohrium.comglobalresearchonline.net The chemistry of thiazoles began to develop systematically following the pioneering work of Hofmann and Hantzsch in the late 19th century. ijper.org The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely utilized method for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide. ijper.orgwikipedia.org

The significance of the thiazole moiety is underscored by its presence in a multitude of natural and synthetic compounds with profound biological activity. mdpi.com A key natural product is Vitamin B1 (Thiamine), which contains a thiazolium salt and is essential for metabolic processes. mdpi.com Furthermore, the thiazole ring is a critical structural component of the penicillin antibiotic family. nih.gov Its versatility has made it a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. sciepub.com Examples span a wide range of therapeutic areas, including antiretroviral drugs like Ritonavir, anticancer agents such as Dasatinib, and antimicrobial compounds like Sulfathiazole. bohrium.comnih.gov

In organic synthesis, thiazole derivatives are valuable intermediates and synthons. The aromatic nature of the ring allows for various chemical modifications, and the heteroatoms can influence the reactivity of adjacent functional groups. mdpi.com This adaptability has cemented the thiazole heterocycle as a fundamental building block in the synthesis of complex molecules. nih.gov

Academic Relevance of Halogenated and Alkoxy-Substituted Thiazoles

The academic and industrial interest in thiazole chemistry is significantly enhanced by the introduction of various substituents, with halogenated and alkoxy-substituted derivatives being of particular relevance.

Halogenated thiazoles , especially those containing bromine or iodine, are highly valued as versatile intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the efficient formation of new carbon-carbon bonds, enabling the connection of the thiazole core to other molecular fragments. researchgate.net This capability is crucial for building the complex molecular architectures required for new pharmaceuticals and advanced materials. acs.org The regioselectivity of these coupling reactions on polyhalogenated thiazoles can often be controlled, allowing for the stepwise and selective functionalization of the heterocyclic ring. nih.gov

Alkoxy-substituted thiazoles also play a significant role in modern chemistry. The introduction of an alkoxy group (such as a methoxy (B1213986) or methoxymethyl group) can substantially influence a molecule's physicochemical properties. In medicinal chemistry, these groups can affect solubility, lipophilicity, and metabolic stability. They can also participate in hydrogen bonding or other interactions with biological targets, thereby modulating the pharmacological activity of a drug candidate. nih.gov In the field of materials science, alkoxy chains are incorporated into organic molecules to influence their self-assembly properties and electronic characteristics, which is particularly relevant for the development of liquid crystals and organic semiconductors. researchgate.net

The compound 2-Bromo-4-(methoxymethyl)-1,3-thiazole possesses both a halogen (bromo) at the 2-position and an alkoxy-containing group (methoxymethyl) at the 4-position. This combination of functional groups suggests its potential utility as a bifunctional building block. The bromo group provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse substituents at the C2 position, which is a common site for modification in biologically active thiazoles. analis.com.my Simultaneously, the methoxymethyl group at the C4 position can influence the molecule's solubility and conformational properties, and could potentially interact with biological targets.

While specific, in-depth research articles detailing the synthesis, characterization, and applications of 2-Bromo-4-(methoxymethyl)-1,3-thiazole are limited in the accessible scientific literature, its structure is noted in chemical databases and patent literature, indicating its role as a potential intermediate in the synthesis of more complex molecules. uni.lugoogle.com The principles of thiazole chemistry, along with the well-established reactivity of bromo and methoxymethyl substituents, provide a strong foundation for understanding its likely chemical behavior and potential as a valuable tool in organic synthesis.

Properties

IUPAC Name |

2-bromo-4-(methoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMCXMUIWZAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Methoxymethyl 1,3 Thiazole

Precursor Synthesis and Functional Group Introduction

A common and versatile approach to synthesizing complex thiazole (B1198619) derivatives involves a stepwise process: initial formation of the core thiazole ring, followed by the sequential introduction of the desired functional groups. This strategy allows for controlled manipulation and purification at each stage.

Strategies for Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. acs.orgnih.gov This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-substituted thiazole, the substituent is incorporated into the α-haloketone precursor. In the context of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, a plausible precursor would be 4-(methoxymethyl)-1,3-thiazole or a derivative thereof, which can be synthesized via the Hantzsch reaction. The key starting materials for such a synthesis would be a derivative of methoxyacetone (B41198) and a suitable thioamide.

Another classical approach is the Cook-Heilbron synthesis, which can also yield thiazole derivatives, though the Hantzsch synthesis is more commonly employed for the specific substitution pattern under consideration. nih.gov

Introduction of the Bromo Substituent at Position 2

The introduction of a bromine atom at the C2 position of the thiazole ring can be achieved through several methods. One of the most reliable strategies involves the Sandmeyer-type reaction of a 2-aminothiazole (B372263) precursor. lookchem.comnih.gov If the initial Hantzsch synthesis is conducted using thiourea, the product is a 2-amino-4-(methoxymethyl)thiazole. This amino group can then be diazotized and subsequently displaced by a bromide ion, often using a copper(I) bromide catalyst. nih.gov

Direct C-H bromination at the 2-position of a pre-formed 4-(methoxymethyl)thiazole (B15251082) is another potential route. The C2 proton of the thiazole ring is the most acidic, making it susceptible to deprotonation and subsequent electrophilic substitution. However, the regioselectivity of such a reaction can be influenced by the nature of the substituent at the C4 position. lookchem.com Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic compounds. nanobioletters.com

A summary of common bromination strategies for thiazole derivatives is presented in Table 1.

| Method | Precursor | Reagents | Typical Conditions | Reference |

| Sandmeyer-type Reaction | 2-Aminothiazole derivative | NaNO₂, HBr, CuBr | 0-5 °C | nih.gov |

| Electrophilic Bromination | Thiazole derivative | N-Bromosuccinimide (NBS) | Inert solvent, radical initiator (optional) | nanobioletters.com |

This table presents generalized conditions and reagents for the bromination of thiazoles.

Incorporation of the Methoxymethyl Group at Position 4

The methoxymethyl group at the C4 position is typically introduced via the α-haloketone component in the Hantzsch synthesis. A logical starting material for this would be 1-bromo-3-methoxypropan-2-one (B1625924). This α-bromoketone can be prepared from methoxyacetone through bromination. The reaction of 1-bromo-3-methoxypropan-2-one with a thioamide, such as thioformamide (B92385) or thiourea, would then directly yield the 4-(methoxymethyl)thiazole core.

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in fewer steps, often by employing more complex starting materials or specialized reaction conditions.

Modified Hantzsch Thiazole Synthesis Approaches

The classical Hantzsch synthesis can be modified to improve yields, reduce reaction times, or simplify work-up procedures. acs.org These modifications often involve the use of catalysts, alternative solvents, or energy sources like microwave irradiation. researchgate.net For the synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, a modified Hantzsch approach could potentially involve the direct reaction of 1-bromo-3-methoxypropan-2-one with a brominated thioamide. However, the stability and reactivity of such a thioamide would be a critical consideration.

More commonly, green chemistry approaches to the Hantzsch synthesis have been developed, utilizing catalysts such as copper silicate (B1173343) or carrying out the reaction in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). nih.govnih.gov These methods primarily focus on improving the efficiency and environmental impact of the thiazole ring formation.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds in heterocyclic compounds. Palladium and copper catalysts, in particular, have been used for the arylation, alkylation, and alkenylation of thiazoles.

For the synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, a transition metal-catalyzed C-H bromination at the 2-position of 4-(methoxymethyl)thiazole could be envisioned. This would involve the direct conversion of the C-H bond to a C-Br bond, potentially offering a more direct route than the Sandmeyer reaction of the corresponding 2-aminothiazole. While this approach is mechanistically plausible, its application for the direct bromination of this specific substrate would require empirical investigation and optimization of reaction conditions, including the choice of metal catalyst, ligand, and bromine source.

A comparison of potential direct synthetic strategies is outlined in Table 2.

| Strategy | Key Transformation | Potential Advantages | Key Challenges |

| Modified Hantzsch | One-pot condensation | Potentially fewer steps, higher efficiency | Availability and stability of brominated thioamide |

| Transition Metal-Catalyzed C-H Bromination | Direct C2-H to C2-Br conversion | Atom economy, avoids diazotization | Catalyst selection, optimization of reaction conditions, potential for side reactions |

This table provides a conceptual overview of potential direct synthetic routes.

Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. For the synthesis of thiazole derivatives, several green methodologies have been developed, which could be adapted for the preparation of 2-Bromo-4-(methoxymethyl)-1,3-thiazole.

Key green strategies include:

Use of Green Catalysts: Heterogeneous, reusable catalysts are a cornerstone of green synthesis. For thiazoles, catalysts such as NiFe2O4 nanoparticles, silica-supported tungstosilicic acid, and chitosan-based hydrogels have been used effectively. nih.govacs.orgmdpi.commdpi.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity, making the process more sustainable. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are used to accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. mdpi.commdpi.combepls.com Ultrasound-assisted synthesis, in particular, offers benefits like improved selectivity and simpler experimental setups. mdpi.com

Eco-Friendly Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives like water, ethanol, or polyethylene glycol (PEG), or even conduct reactions under solvent-free conditions. bepls.com Catalyst-free synthesis of some thiazole derivatives has been successfully achieved in water. bepls.com

These principles can be applied to a hypothetical synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole. For instance, a Hantzsch-type condensation could be performed using a reusable solid acid catalyst in an aqueous-ethanolic solvent, potentially accelerated by microwave or ultrasonic energy.

Comparative Analysis of Synthetic Pathways

Two primary hypothetical pathways for the synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole can be considered:

Pathway A: A two-step approach involving the initial construction of the 4-(methoxymethyl)-1,3-thiazole ring, followed by regioselective bromination at the C2 position.

Hantzsch Thiazole Synthesis: Reaction of 1-bromo-3-methoxyacetone with a thioamide (e.g., thioformamide) to form 4-(methoxymethyl)-1,3-thiazole.

Bromination: Subsequent bromination of the thiazole ring, likely using N-bromosuccinimide (NBS), to install the bromine atom at the C2 position.

Pathway B: A convergent approach starting from a pre-brominated thiazole, such as 2,4-dibromothiazole (B130268), followed by selective substitution at the C4 position.

Regioselective Cross-Coupling: A metal-catalyzed cross-coupling reaction (e.g., Negishi or Stille coupling) on 2,4-dibromothiazole to introduce a methoxymethyl group or a suitable precursor at the C4 position. acs.orgnih.gov

Pathway A relies on the classic Hantzsch synthesis, a robust and widely used method for forming thiazole rings. synarchive.comasianpubs.org The yield for this step is typically moderate to high, but can be optimized by careful control of reaction conditions such as temperature and solvent. The subsequent bromination step's efficiency hinges on its regioselectivity. While direct bromination of thiazoles can sometimes lead to mixtures of products, C2-lithiation followed by quenching with a bromine source can offer higher selectivity, albeit with more stringent reaction conditions (e.g., strong bases at low temperatures). Yields for syntheses of similar 2-bromo-4-substituted thiazoles vary, with reports ranging from 53% for 2-bromo-4-phenylthiazole (B1277947) via a Sandmeyer-type reaction researchgate.net to higher yields in other contexts.

Below is a comparative table summarizing the potential efficiency of these pathways.

| Feature | Pathway A: Hantzsch + Bromination | Pathway B: Cross-Coupling on 2,4-Dibromothiazole |

| Number of Steps | 2 (potentially 3 if thioformamide is unstable) | 1 (from 2,4-dibromothiazole, but requires precursor synthesis) |

| Key Reaction | Hantzsch cyclization, Electrophilic bromination | Palladium-catalyzed cross-coupling |

| Potential Yield | Moderate to Good (highly dependent on bromination selectivity) | Good to Excellent (based on analogous reactions) acs.org |

| Optimization | Temperature, solvent, choice of brominating agent and base. | Catalyst system (ligand, metal), reaction temperature, base. |

| Advantages | Utilizes a very well-established cyclization reaction. | Potentially more convergent and higher yielding. |

| Disadvantages | Bromination may lack perfect regioselectivity, leading to purification challenges. | Requires specialized catalysts and inert atmosphere; starting material (2,4-dibromothiazole) is less common than Hantzsch precursors. |

This table is based on interactive data from established synthetic principles for thiazole derivatives.

For the synthesis of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, an achiral molecule, stereochemical control is not a factor. However, regioselectivity is a critical consideration in both proposed pathways.

In Pathway A , the initial Hantzsch synthesis between 1-bromo-3-methoxyacetone (an α-haloketone) and thioformamide is inherently regioselective. The reaction mechanism involves the nucleophilic sulfur of the thioamide attacking the carbon bearing the bromine, followed by cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. This sequence reliably produces the 4-(methoxymethyl) substituted thiazole, avoiding the formation of the 5-(methoxymethyl) isomer. The key challenge in this pathway is the regioselectivity of the subsequent bromination. The thiazole ring has two positions available for substitution, C2 and C5. The C2 proton is the most acidic, making the position susceptible to deprotonation by a strong base followed by reaction with an electrophile like Br₂. In contrast, electrophilic aromatic substitution (e.g., with NBS) typically favors the more electron-rich C5 position. Therefore, achieving selective C2 bromination often requires a directed approach like halogen-lithium exchange or deprotonation-bromination. chemicalbook.com

Reactivity and Chemical Transformations of 2 Bromo 4 Methoxymethyl 1,3 Thiazole

Reactions Involving the Bromine Atom

The bromine atom at the C2 position of the thiazole (B1198619) ring is the primary site for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange.

Nucleophilic Aromatic Substitution on the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) at the C2 position of 2-bromo-thiazoles is a feasible transformation, facilitated by the electron-withdrawing nature of the thiazole ring nitrogen, which stabilizes the intermediate Meisenheimer complex. While specific studies on 2-Bromo-4-(methoxymethyl)-1,3-thiazole are not extensively documented, the reactivity can be inferred from the general principles of SNAr on heteroaromatic systems. The reaction is typically promoted by the presence of electron-withdrawing groups on the ring and requires a strong nucleophile.

The methoxymethyl group at C4 is weakly electron-donating through induction, which might slightly decrease the reactivity towards nucleophilic attack compared to an unsubstituted 2-bromothiazole (B21250). However, strong nucleophiles such as alkoxides, thiolates, and amines are expected to displace the bromide ion, particularly under heated conditions or with the use of a suitable catalyst.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-4-(methoxymethyl)-1,3-thiazole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(methoxymethyl)-1,3-thiazole |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

The C2-Br bond of 2-Bromo-4-(methoxymethyl)-1,3-thiazole is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the C2 position of the thiazole ring makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of aryl-aryl or aryl-vinyl bonds.

Stille Coupling: The Stille reaction couples the bromo-thiazole with an organotin compound (organostannane) catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-thiazole in the presence of a palladium or nickel catalyst. These reactions are often characterized by high yields and stereospecificity.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-thiazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of alkynyl-thiazoles.

Table 2: Examples of Cross-Coupling Reactions on 2-Bromo-thiazole Systems

| Coupling Reaction | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-(methoxymethyl)-1,3-thiazole |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | 2-Aryl-4-(methoxymethyl)-1,3-thiazole |

| Negishi | Arylzinc chloride | Pd(PPh₃)₄ | 2-Aryl-4-(methoxymethyl)-1,3-thiazole |

Lithiation and Transmetalation Reactions at Position 2

The bromine atom at the C2 position can be readily exchanged with lithium through a metal-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. This generates a highly reactive 2-lithio-4-(methoxymethyl)-1,3-thiazole intermediate.

This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. Furthermore, the lithiated intermediate can undergo transmetalation with a metal salt (e.g., ZnCl₂, MgBr₂, CuCN) to form the corresponding organometallic reagent, which can then be used in subsequent cross-coupling reactions.

Reactions Involving the Thiazole Ring System

The thiazole ring itself can participate in chemical transformations, primarily through electrophilic substitution and metalation at the C5 position.

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution. However, the presence of substituents can influence the reactivity and regioselectivity of such reactions. The 4-(methoxymethyl) group is a weak activating group, while the 2-bromo substituent is a deactivating group. In the case of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, the most likely position for electrophilic attack is the C5 position, which is the most electron-rich carbon in the thiazole ring.

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation would be expected to occur at the C5 position, provided that sufficiently forcing reaction conditions are employed. The directing effects of the existing substituents would favor substitution at this position.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 2,5-Dibromo-4-(methoxymethyl)-1,3-thiazole |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-4-(methoxymethyl)-5-nitro-1,3-thiazole |

Metalation Reactions at Position 5

The C5 proton of the thiazole ring is the most acidic, and its deprotonation can be achieved using a strong base, leading to metalation at this position. For 2-bromo-thiazole derivatives, selective metalation at C5 can be accomplished using bases such as lithium diisopropylamide (LDA). pharmaguideline.com This regioselectivity is driven by the inductive effect of the sulfur atom and the directing effect of the C4-substituent.

The resulting 5-lithio-2-bromo-4-(methoxymethyl)-1,3-thiazole is a valuable intermediate that can react with a variety of electrophiles to introduce functional groups specifically at the C5 position, while leaving the C2-bromo group intact for subsequent transformations. It has been demonstrated that lithiation of the structurally similar 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA occurs selectively at the C5 position. pharmaguideline.com A similar outcome is expected for 2-Bromo-4-(methoxymethyl)-1,3-thiazole.

Furthermore, it is possible to achieve double lithiation at both the C2 (via halogen-metal exchange) and C5 (via deprotonation) positions by using a stronger base like t-BuLi. pharmaguideline.com This di-lithiated species can then react with electrophiles at both positions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-4-(methoxymethyl)-1,3-thiazole |

| Sodium methoxide |

| 2-Methoxy-4-(methoxymethyl)-1,3-thiazole |

| Sodium thiophenoxide |

| 2-(Phenylthio)-4-(methoxymethyl)-1,3-thiazole |

| Piperidine |

| 2-(Piperidin-1-yl)-4-(methoxymethyl)-1,3-thiazole |

| Arylboronic acid |

| 2-Aryl-4-(methoxymethyl)-1,3-thiazole |

| Aryltributylstannane |

| Arylzinc chloride |

| Terminal alkyne |

| 2-Alkynyl-4-(methoxymethyl)-1,3-thiazole |

| n-Butyllithium |

| tert-Butyllithium |

| 2-Lithio-4-(methoxymethyl)-1,3-thiazole |

| 2,5-Dibromo-4-(methoxymethyl)-1,3-thiazole |

| 2-Bromo-4-(methoxymethyl)-5-nitro-1,3-thiazole |

| 2-Bromo-4-(methoxymethyl)-1,3-thiazole-5-sulfonic acid |

| Lithium diisopropylamide |

| 5-Lithio-2-bromo-4-(methoxymethyl)-1,3-thiazole |

Cycloaddition Reactions of the Thiazole Core

The aromatic nature of the thiazole ring generally makes it a reluctant participant in cycloaddition reactions, often requiring high temperatures or specific activation to overcome the aromatic stabilization energy. wikipedia.org However, under certain conditions, the thiazole core can undergo various cycloaddition pathways.

Diels-Alder Reactions: Thiazoles can participate in [4+2] cycloaddition reactions, typically with highly reactive dienophiles like alkynes. These reactions often proceed at elevated temperatures and are frequently followed by the extrusion of a stable small molecule, such as sulfur, leading to the formation of a pyridine (B92270) ring. wikipedia.org While no specific examples involving 2-Bromo-4-(methoxymethyl)-1,3-thiazole are documented, it is plausible that it could react with potent dienophiles under forcing conditions. The electron-withdrawing nature of the bromo substituent might influence the electron density of the thiazole ring, potentially affecting its reactivity as a diene.

[3+2] Cycloaddition Reactions: Another mode of cycloaddition for thiazole derivatives involves [3+2] cycloadditions. These reactions often proceed through the formation of thiazolium ylides or related zwitterionic intermediates. rsc.orgresearchgate.net For instance, the reaction of certain thiazolium salts with electron-deficient alkenes or alkynes can lead to the formation of fused heterocyclic systems. The nitrogen atom of the thiazole ring in 2-Bromo-4-(methoxymethyl)-1,3-thiazole could potentially be alkylated to form a thiazolium salt, which could then participate in such cycloaddition reactions.

Intramolecular Cycloadditions: In cases where a suitable dienophile is tethered to the thiazole ring, intramolecular cycloaddition reactions can occur. These reactions are often more facile than their intermolecular counterparts due to entropic factors. For 2-Bromo-4-(methoxymethyl)-1,3-thiazole, functionalization of the methoxymethyl group to introduce a dienophilic moiety could pave the way for intramolecular cycloaddition reactions, leading to the synthesis of complex, fused heterocyclic structures.

| Cycloaddition Type | Reactant Type | General Conditions | Product Type |

| [4+2] Diels-Alder | Alkynes | High Temperature | Pyridines (after sulfur extrusion) |

| [3+2] Cycloaddition | Electron-deficient alkenes/alkynes | Formation of thiazolium salt | Fused heterocycles |

| Intramolecular | Tethered dienophile | Varies | Fused heterocyclic systems |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 2-Bromo-4-(methoxymethyl)-1,3-thiazole is crucial for predicting reactivity and controlling product formation.

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process that proceeds through a cyclic transition state. libretexts.org For thiazoles, this reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the thiazole (acting as the diene) with the lowest unoccupied molecular orbital (LUMO) of the dienophile. libretexts.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states and reaction pathways of Diels-Alder reactions involving heterocyclic systems, providing insights into their feasibility and stereoselectivity. nih.govrsc.org

Deprotection of Methoxymethyl Group: The acid-catalyzed cleavage of the MOM ether is believed to proceed through an oxocarbenium ion intermediate. The reaction is initiated by protonation or Lewis acid coordination to one of the oxygen atoms, followed by C-O bond scission to generate a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then trapped by water or another nucleophile to yield a hemiacetal, which subsequently decomposes to the deprotected alcohol and formaldehyde. DFT studies have been used to investigate the binding pathways and the role of water in facilitating the cleavage of the MOM group in the presence of Lewis acids like BiCl₃. rsc.org

Cycloaddition Intermediates: While the Diels-Alder reaction is typically concerted, some cycloadditions involving thiazoles may proceed through stepwise mechanisms involving zwitterionic or diradical intermediates, particularly when the electronics of the reactants favor such pathways. wikipedia.org Trapping experiments or spectroscopic techniques could potentially be used to detect such short-lived intermediates. nih.gov DFT calculations are a powerful tool for locating and characterizing transition state structures, providing information on activation energies and the geometry of the transition state. nih.govyoutube.com

Derivatization Strategies and Analogous Compound Synthesis

Design Principles for Polyfunctionalized Thiazole (B1198619) Architectures

The design of polyfunctionalized thiazole architectures is a strategic endeavor in medicinal chemistry and materials science, aimed at creating molecules with specific biological activities or material properties. The thiazole ring is a privileged structure due to its presence in numerous natural products and approved drugs. mdpi.com The strategic placement of functional groups on the thiazole core is crucial for modulating the electronic properties, steric profile, and intermolecular interactions of the resulting compounds.

Key design principles for polyfunctionalized thiazoles include:

Regioselective Functionalization: The inherent reactivity differences of the C2, C4, and C5 positions of the thiazole ring allow for controlled, stepwise introduction of various substituents. The C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is the primary site for electrophilic substitution. acs.org

Vectorial Elaboration: Starting with a pre-functionalized thiazole, such as 2-bromo-4-(methoxymethyl)-1,3-thiazole, allows for a vectorial approach to synthesis. The bromine atom serves as a handle for cross-coupling reactions, while the methoxymethyl group can be modified or used to influence the molecule's solubility and conformational flexibility.

Bioisosteric Replacement: The thiazole ring itself can act as a bioisostere for other aromatic or heteroaromatic rings in known bioactive molecules. Further functionalization allows for fine-tuning of the molecule's properties to enhance its biological target engagement.

Molecular Hybridization: This strategy involves combining the thiazole core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. This approach can lead to compounds with improved efficacy, reduced toxicity, or the ability to overcome drug resistance. scilit.com

The successful design of polyfunctionalized thiazoles relies on a deep understanding of thiazole chemistry and the strategic application of modern synthetic methodologies to achieve the desired molecular complexity and functionality.

Systematic Structural Modifications of the 2-Bromo-4-(methoxymethyl)-1,3-thiazole Core

The 2-bromo-4-(methoxymethyl)-1,3-thiazole core is a prime candidate for systematic structural modifications, offering three main points of diversification: the C2-bromo substituent, the C4-methoxymethyl group, and the potential for introducing further functionalities on the thiazole ring.

Variation of Substituents at Position 2

The bromine atom at the C2 position is a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkenyl, alkynyl, and amino groups.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C2 position of the thiazole and an aryl or vinyl boronic acid or ester. This is a widely used method for the synthesis of 2-aryl- and 2-vinylthiazoles. While specific examples with 2-bromo-4-(methoxymethyl)-1,3-thiazole are not extensively documented, the reaction is generally applicable to 2-bromothiazoles. researchgate.netsemanticscholar.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of the 2-bromothiazole (B21250) with alkenes to form 2-alkenylthiazoles. This reaction is a powerful tool for the synthesis of styryl- and other vinyl-substituted thiazoles. nih.govnih.gov

Sonogashira Coupling: This coupling reaction with terminal alkynes provides a straightforward route to 2-alkynylthiazoles. These derivatives can serve as precursors for further transformations or as components of conjugated systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the C2 position and a primary or secondary amine, leading to the synthesis of 2-aminothiazole (B372263) derivatives. mdpi.comresearchgate.netnih.govnih.gov

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the derivatization of the C2 position of 2-bromo-4-(methoxymethyl)-1,3-thiazole, with representative conditions and expected product types based on known methodologies for similar substrates.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Aryl-4-(methoxymethyl)-1,3-thiazole |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N) | 2-Alkenyl-4-(methoxymethyl)-1,3-thiazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 2-Alkynyl-4-(methoxymethyl)-1,3-thiazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu) | 2-(Dialkyl/Aryl)amino-4-(methoxymethyl)-1,3-thiazole |

Modification of the Methoxymethyl Group at Position 4

The methoxymethyl group at the C4 position offers another avenue for structural diversification. This group can be modified through several synthetic strategies, including cleavage to the corresponding alcohol, oxidation to an aldehyde, or further functionalization of the methyl group.

Deprotection to Thiazole-4-methanol: The methoxymethyl ether can be cleaved under acidic conditions to yield the corresponding 4-(hydroxymethyl)thiazole. This alcohol can then serve as a versatile intermediate for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. researchgate.net

Oxidation to Thiazole-4-carbaldehyde: The methoxymethyl group can be oxidized to the corresponding aldehyde. This transformation opens up a wide range of subsequent reactions, including Wittig olefination, reductive amination, and the formation of various heterocyclic systems. researchgate.net

Functionalization of the Methyl Group: While less common, direct functionalization of the methyl group of the methoxymethyl ether via radical or metal-catalyzed C-H activation could provide a route to more complex side chains at the C4 position.

The table below outlines potential modifications of the methoxymethyl group.

| Transformation | Reagents (Typical) | Product |

|---|---|---|

| Deprotection | Acid (e.g., HCl, TFA) | (2-Bromo-1,3-thiazol-4-yl)methanol |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | 2-Bromo-1,3-thiazole-4-carbaldehyde |

Introduction of Additional Functionalities

The thiazole ring itself can be further functionalized, typically at the C5 position, which is the most electron-rich and thus most susceptible to electrophilic substitution.

Halogenation: Electrophilic halogenation with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce a halogen atom at the C5 position. This new functional group can then be used in subsequent cross-coupling reactions to build more complex structures.

Nitration and Sulfonation: Under carefully controlled conditions, the thiazole ring can undergo nitration or sulfonation at the C5 position. These groups can then be reduced or otherwise modified to introduce other functionalities.

Lithiation and Electrophilic Quench: Directed ortho-metalation strategies can be employed to deprotonate the C5 position. The resulting organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. A study on the lithiation of the similar 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has shown that treatment with lithium diisopropylamide (LDA) leads to selective lithiation at the C5 position, which can then react with various electrophiles. growingscience.comresearchgate.net

The following table summarizes potential reactions for introducing functionalities at the C5 position of the 2-bromo-4-(methoxymethyl)-1,3-thiazole core.

| Reaction | Reagents (Typical) | Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2,5-Dibromo-4-(methoxymethyl)-1,3-thiazole |

| Lithiation/Electrophilic Quench | 1. LDA; 2. Electrophile (e.g., CO₂, RCHO) | 2-Bromo-5-(carboxy/hydroxyalkyl)-4-(methoxymethyl)-1,3-thiazole |

Synthesis of Thiazole-Containing Hybrid Molecules

The synthesis of hybrid molecules that incorporate a thiazole ring is a prominent strategy in drug discovery. scilit.com These molecules are designed to interact with multiple biological targets or to combine the favorable properties of different pharmacophores into a single entity. 2-Bromo-4-(methoxymethyl)-1,3-thiazole can serve as a key building block in the assembly of such hybrids.

Strategies for Hybrid Molecule Synthesis:

Sequential Cross-Coupling Reactions: A di-halogenated thiazole derivative can undergo sequential, site-selective cross-coupling reactions to introduce two different molecular fragments. For example, starting from 2,5-dibromo-4-(methoxymethyl)-1,3-thiazole, one bromine atom could be selectively reacted under one set of coupling conditions, followed by a different coupling reaction at the other bromine atom.

Multicomponent Reactions: One-pot multicomponent reactions that incorporate a thiazole-containing starting material can be a highly efficient way to generate complex hybrid molecules. researchgate.net

Peptidomimetics: The thiazole ring can be incorporated into peptide-like structures to create peptidomimetics with improved stability and bioavailability. The functional groups on the thiazole core can be used to attach amino acid residues or other peptide fragments. nih.govthieme.deresearchgate.netrsc.org

Fused Heterocyclic Systems: The functional groups on the thiazole ring can be used to construct fused bicyclic or polycyclic heterocyclic systems. For example, a 2-amino-4-(methoxymethyl)thiazole derivative could be reacted with a 1,3-dicarbonyl compound to form a thiazolo[3,2-a]pyrimidine ring system. nih.govbohrium.com

Macrocycles: Thiazole-containing macrocycles are found in a number of natural products with potent biological activities. Synthetic strategies towards such macrocycles often involve the use of functionalized thiazole building blocks. thieme.desid.ir

The versatility of the 2-bromo-4-(methoxymethyl)-1,3-thiazole scaffold, combined with the power of modern synthetic methods, provides a rich platform for the creation of a wide variety of derivatized and hybrid molecules with potential applications in various fields of science.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "2-Bromo-4-(methoxymethyl)-1,3-thiazole," publicly available information containing specific details for each outlined section could not be located. Searches for synthesis and characterization reports, which would typically include such data, did not yield documents with the required level of experimental detail for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy for this specific molecule.

While information on related thiazole derivatives is available, the strict requirement to focus solely on "2-Bromo-4-(methoxymethyl)-1,3-thiazole" prevents the inclusion of analogous data. Key resources such as scientific databases and patent documents were consulted, but the explicit experimental spectra and peak assignments necessary to populate the requested article structure were not found within the accessible literature.

Therefore, it is not possible to generate the detailed and scientifically accurate article as requested in the prompt without the foundational experimental data.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold-standard technique for determining the atomic and molecular structure of a crystalline solid. In this method, a crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be inferred.

Molecular Geometry and Bond Parameters

A crystallographic study would precisely determine the bond lengths, bond angles, and torsional angles of 2-Bromo-4-(methoxymethyl)-1,3-thiazole. The thiazole (B1198619) ring is expected to be largely planar, though minor deviations can occur due to substituent effects. Key parameters of interest would include the C-S, C-N, and C-Br bond lengths, which can provide insight into the electronic environment of the heterocyclic ring.

Table 1: Hypothetical Bond Lengths for 2-Bromo-4-(methoxymethyl)-1,3-thiazole This table is illustrative and represents typical bond lengths for similar structures. Actual values would need to be determined experimentally.

| Bond | Typical Length (Å) |

| C2-Br1 | 1.87 |

| S1-C2 | 1.73 |

| C2-N3 | 1.32 |

| N3-C4 | 1.38 |

| C4-C5 | 1.37 |

| C5-S1 | 1.72 |

| C4-C6 | 1.51 |

| C6-O1 | 1.43 |

| O1-C7 | 1.42 |

Conformational Analysis

The flexibility of the methoxymethyl substituent at the C4 position is a key conformational feature. The rotation around the C4-C6 and C6-O1 bonds would define the spatial orientation of the methoxy (B1213986) group relative to the thiazole ring. A solid-state analysis would reveal the preferred conformation adopted in the crystal, which is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The key dihedral angles, such as N3-C4-C6-O1 and C4-C6-O1-C7, would be determined to define this conformation precisely.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a network of intermolecular forces. In the case of 2-Bromo-4-(methoxymethyl)-1,3-thiazole, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom at the C2 position is a potential halogen bond donor, capable of interacting with electron-rich atoms like the nitrogen (N3) or sulfur (S1) of a neighboring molecule.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could play a significant role in stabilizing the crystal lattice. The ethereal oxygen of the methoxymethyl group is a likely hydrogen bond acceptor.

van der Waals Forces: These non-specific interactions are also crucial in ensuring efficient packing of molecules in the solid state.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature and energetics of 2-Bromo-4-(methoxymethyl)-1,3-thiazole. researchgate.netresearchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic structure and related properties. arxiv.org

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important as they govern the molecule's reactivity. semanticscholar.orgyoutube.com

For thiazole (B1198619) derivatives, the HOMO is typically delocalized over the thiazole ring, indicating its role as an electron donor in chemical reactions. researchgate.net The LUMO, conversely, is also distributed across the ring system and represents the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. ripublication.com A smaller gap suggests higher reactivity. ripublication.com

In related 2-bromo-thiazole systems, the presence of the electron-withdrawing bromine atom and the thiazole ring's inherent electronic properties influence the energies of these orbitals. DFT calculations on similar thiazole structures reveal HOMO-LUMO gaps typically in the range of 4.5 to 7.5 eV, suggesting moderate to high stability. researchgate.netresearchgate.net The methoxymethyl group at the C4 position would be expected to act as a weak electron-donating group, subtly influencing the electron density and the precise energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Thiazole Analog

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.27 |

| LUMO Energy | -1.13 |

| HOMO-LUMO Gap | 5.14 |

Data derived from DFT/B3LYP calculations on a similar thiazole derivative. researchgate.net

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. semanticscholar.org

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of molecules like 2-Bromo-4-(methoxymethyl)-1,3-thiazole with reasonable accuracy. liverpool.ac.ukresearchgate.net Predictions for related thiazole structures show good correlation with experimental values. nih.gov For the target molecule, predictions would place the thiazole proton (H5) signal at a distinct downfield position, while the methoxymethyl protons would appear as characteristic singlets in the ¹H NMR spectrum. The carbon signals for the thiazole ring (C2, C4, C5) and the methoxymethyl group would also be predicted at specific chemical shifts. nih.gov

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. researchgate.netnih.gov For thiazole derivatives, characteristic vibrational bands include C=N stretching, C-S stretching, and C-H bending modes. Comparing the calculated vibrational spectrum with the experimental IR spectrum is a standard method for structural verification. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For 2-Bromo-4-(methoxymethyl)-1,3-thiazole, a key reaction pathway of interest is nucleophilic aromatic substitution, where the bromine atom at the C2 position is replaced.

Theoretical studies on 2-halogenothiazoles show that the C2 position is highly susceptible to nucleophilic attack. sciepub.com Reaction mechanism modeling can map the potential energy surface for such a reaction, identifying the transition state structure and calculating the activation energy barrier. This information is crucial for predicting reaction rates and understanding the factors that control reactivity. For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has been investigated, showing that different lithiating agents can lead to substitution at different positions on the thiazole ring. researchgate.net Similar computational studies for 2-Bromo-4-(methoxymethyl)-1,3-thiazole would clarify its reactivity towards organometallic reagents and other nucleophiles.

Molecular Dynamics Simulations for Conformational Landscapes

While the thiazole ring itself is rigid, the methoxymethyl substituent at the C4 position introduces conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov

By simulating the molecule's motion, MD studies can identify the most stable conformations (rotamers) arising from rotation around the C4-CH₂ and CH₂-O bonds. These simulations provide insights into the molecule's dynamic behavior in solution, including the population of different conformers and the energy barriers between them. This information is important for understanding how the molecule interacts with its environment, such as in a solvent or at a biological target site. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between a molecule's structural features (described by molecular descriptors) and its macroscopic properties. doi.org

While specific QSPR models for 2-Bromo-4-(methoxymethyl)-1,3-thiazole may not be extensively documented, this compound could be included in larger datasets of thiazole derivatives to develop such models. nih.gov Molecular descriptors for the compound—such as electronic, steric, and topological indices—can be calculated using computational software. These descriptors can then be correlated with experimental properties like boiling point, solubility, or chromatographic retention times to build predictive QSPR models. These models are valuable in chemical engineering and materials science for estimating the properties of new or untested compounds. doi.org

Prediction of Chemical Reactivity

The chemical reactivity of the thiazole ring is complex due to the presence of nitrogen and sulfur heteroatoms, which create a unique electronic landscape. nih.gov The reactivity of 2-Bromo-4-(methoxymethyl)-1,3-thiazole is further modulated by the substituents at the C2 and C4 positions.

Theoretical calculations, particularly DFT, are employed to determine various reactivity descriptors. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally corresponds to higher reactivity. nanobioletters.com

For thiazole derivatives, the sites of electrophilic and nucleophilic attack are of primary interest. The calculated pi-electron density generally marks the C5 position as the most favorable site for electrophilic substitution. wikipedia.org However, the proton at the C2 position is known to be acidic and can be removed by strong bases, making this site susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.orgpharmaguideline.com Nucleophilic substitution is less common but can occur, particularly at positions bearing a good leaving group, such as the C2 position in this molecule, which is occupied by a bromine atom. pharmaguideline.com

The substituents on 2-Bromo-4-(methoxymethyl)-1,3-thiazole significantly influence its reactivity profile:

2-Bromo group: Bromine is an electronegative, electron-withdrawing group. Its presence at the C2 position, which is already electron-deficient, further enhances the susceptibility of this carbon to nucleophilic attack. pharmaguideline.com Metal-halogen exchange from 2-bromothiazole (B21250) is a common method to generate 2-lithiothiazoles, which are versatile nucleophiles. wikipedia.org

4-(methoxymethyl) group: The methoxymethyl group is generally considered to be electron-donating. This group increases the electron density at the C4 position and, through resonance, can also influence the C5 position, potentially increasing its nucleophilicity and reactivity toward electrophiles.

| Reactivity Descriptor | Predicted Characteristic for 2-Bromo-4-(methoxymethyl)-1,3-thiazole | Rationale |

| HOMO-LUMO Gap (ΔE) | Moderate | The electron-withdrawing bromo group tends to lower both HOMO and LUMO energies, while the electron-donating methoxymethyl group would raise them. The net effect is a moderate energy gap. nanobioletters.com |

| Most Nucleophilic Site | C5 Position | The electron-donating effect of the 4-methoxymethyl group is expected to increase the electron density at C5, making it the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com |

| Most Electrophilic Site | C2 Position | The inherent electron deficiency of the C2 position is significantly enhanced by the electron-withdrawing bromine atom, making it the most likely site for nucleophilic attack. pharmaguideline.com |

| Acidity | C2-H (in a hypothetical non-brominated precursor) | The proton at C2 of the thiazole ring is the most acidic. While this position is substituted with bromine in the title compound, this inherent reactivity is key to understanding the synthesis of related compounds. nih.govwikipedia.org |

Analysis of Substituent Effects on Electronic Properties

Electron-Donating Effects (4-Methoxymethyl): The methoxymethyl group at the C4 position is primarily an electron-donating group through a positive inductive effect (+I) and potentially a weak positive mesomeric effect (+M) via the oxygen lone pairs. This group increases the electron density on the ring, particularly at the C4 and C5 positions. This effect tends to raise the HOMO energy level, making the molecule a better electron donor. nih.gov The presence of electron-donating groups generally enhances the reactivity of the thiazole ring towards electrophiles. pharmaguideline.com

The combined effect of these two opposing substituents results in a complex modulation of the electronic properties. DFT calculations on related substituted thiazoles and other heterocyclic systems show that electron-donating and electron-withdrawing groups significantly alter the distribution of molecular frontier orbitals and can lead to shifts in absorption and emission spectra. nih.gov

| Property | Effect of 2-Bromo Substituent | Effect of 4-(Methoxymethyl) Substituent | Predicted Net Effect on 2-Bromo-4-(methoxymethyl)-1,3-thiazole |

| HOMO Energy | Lowers energy (stabilization) | Raises energy (destabilization) | Moderately lowered, making the molecule less nucleophilic than an alkyl-substituted thiazole but more so than a 2-bromo-only thiazole. |

| LUMO Energy | Lowers energy (stabilization) | Minor effect, may slightly raise energy | Significantly lowered, making the molecule a better electron acceptor and more susceptible to nucleophilic attack at C2. |

| Electron Density on Ring | Decreases (deactivation) | Increases (activation) | Polarized distribution: decreased density around C2, increased density around C4 and C5. |

| Aromaticity | May slightly decrease | May slightly increase | Expected to retain significant aromatic character, typical of the thiazole ring system. nih.gov |

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

2-Bromo-4-(methoxymethyl)-1,3-thiazole serves as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 2-position of the thiazole (B1198619) ring. This position is susceptible to a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The thiazole nucleus itself is a key pharmacophore found in numerous biologically active compounds. The presence of the bromo-substituent provides a convenient handle for chemists to elaborate the core structure and synthesize a library of derivatives for biological screening. For instance, brominated thiazoles are common starting materials in the synthesis of novel therapeutic agents, including potential anticancer and antimicrobial drugs. The methoxymethyl group at the 4-position can also influence the compound's solubility and pharmacokinetic properties, and can be a site for further chemical modification.

The synthetic utility of similar brominated thiazoles is well-documented. They are frequently employed in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings to form carbon-carbon bonds, and in Buchwald-Hartwig aminations to form carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and drug discovery for creating new chemical entities with potential therapeutic value. The ability to participate in such a wide array of chemical transformations underscores the importance of 2-Bromo-4-(methoxymethyl)-1,3-thiazole as a foundational building block for the synthesis of complex organic molecules.

Applications in Materials Science and Engineering

The unique electronic and structural properties of the thiazole ring make it an attractive component in the design of advanced materials. While specific research on 2-Bromo-4-(methoxymethyl)-1,3-thiazole in this context is emerging, the broader class of thiazole derivatives has shown significant promise in various materials science applications.

Incorporation into Polymer Systems

Thiazole-containing polymers are of growing interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole unit can be incorporated into the main chain or as a pendant group of a polymer, influencing its electronic properties, thermal stability, and morphology. The bromine atom on 2-Bromo-4-(methoxymethyl)-1,3-thiazole can be utilized as a reactive site for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymer structures. The incorporation of the thiazole moiety can enhance the polymer's charge transport characteristics and photophysical properties, which are crucial for optoelectronic device performance.

Liquid Crystal Applications

Thiazole derivatives have been investigated for their liquid crystalline properties. researchgate.netrevistabionatura.comresearchgate.net The rigid, planar structure of the thiazole ring can contribute to the formation of mesophases, which are characteristic of liquid crystals. By attaching appropriate mesogenic units to the thiazole core, often through the reactive bromine site of a precursor like 2-Bromo-4-(methoxymethyl)-1,3-thiazole, it is possible to design and synthesize new liquid crystalline materials. researchgate.netrevistabionatura.comresearchgate.net These materials could find applications in display technologies and optical switching devices. The methoxymethyl substituent could also play a role in influencing the mesomorphic behavior and transition temperatures of the resulting liquid crystals.

Design of Chemical Sensors

The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making thiazole derivatives suitable candidates for the development of chemical sensors. mdpi.com Thiazole-based chemosensors have been designed to detect various analytes, including heavy metal ions, through changes in their optical or electrochemical properties upon binding. 2-Bromo-4-(methoxymethyl)-1,3-thiazole can serve as a starting material for the synthesis of more complex sensor molecules. The bromo-group can be replaced with a signaling unit (e.g., a fluorophore or chromophore) and a receptor unit designed to selectively bind to a specific analyte. The methoxymethyl group might also be modified to fine-tune the sensor's selectivity and sensitivity.

Catalytic Applications of Thiazole-Based Ligands

Thiazole derivatives can function as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These metal complexes can exhibit catalytic activity in a range of organic transformations. The nitrogen and sulfur atoms of the thiazole ring can coordinate to a metal center, and the substituents on the ring can be varied to modulate the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

While specific catalytic applications of ligands derived directly from 2-Bromo-4-(methoxymethyl)-1,3-thiazole are not extensively reported, the general utility of thiazole-based ligands is recognized. For example, palladium complexes of thiazole-containing ligands have been used in cross-coupling reactions. The synthesis of such ligands could potentially start from 2-Bromo-4-(methoxymethyl)-1,3-thiazole, where the bromine atom is replaced by a coordinating group or the thiazole ring is incorporated into a larger ligand framework.

Agrochemical Development (Focus on Chemical Scaffolding, not Biological Action)

The thiazole ring is a prominent scaffold in the agrochemical industry. researchgate.netnih.gov A number of commercially successful fungicides, herbicides, and insecticides contain a thiazole moiety. researchgate.net The unique chemical properties of the thiazole ring contribute to the biological activity of these compounds. 2-Bromo-4-(methoxymethyl)-1,3-thiazole represents a valuable building block for the synthesis of new agrochemical candidates. chemimpex.comnih.gov

The bromo-substituent allows for the introduction of various toxophores or other functional groups that are essential for the desired pesticidal activity. chemimpex.com Chemists in agrochemical research can utilize this compound to create novel molecular structures and explore new structure-activity relationships. The methoxymethyl group can also be modified to optimize the compound's properties, such as its uptake and translocation in plants or its environmental persistence. The versatility of 2-Bromo-4-(methoxymethyl)-1,3-thiazole as a synthetic intermediate makes it a key component in the discovery and development of next-generation crop protection agents. nih.govchemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.